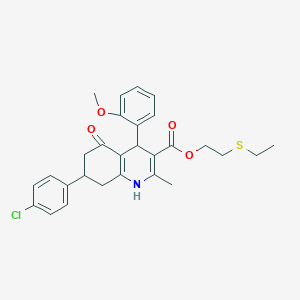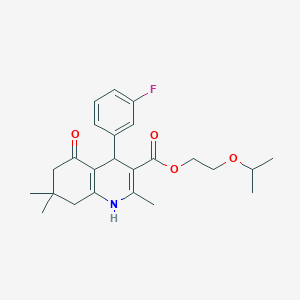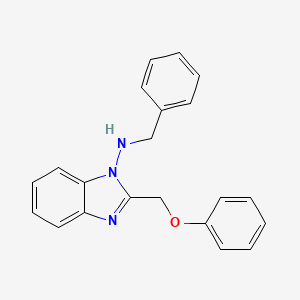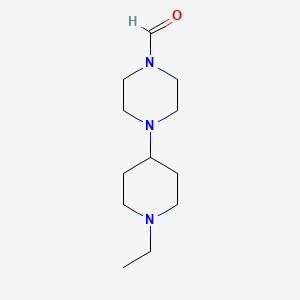![molecular formula C22H24N2O4 B5236777 N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide](/img/structure/B5236777.png)
N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide, also known as DMQAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMQAA is a quinoline derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied. In
Mecanismo De Acción
N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide exerts its effects through various mechanisms, including the inhibition of NF-κB signaling pathway, activation of p53, and induction of apoptosis. N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide also activates p53, a tumor suppressor protein that regulates cell cycle and apoptosis. Moreover, N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide induces apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide has been found to have various biochemical and physiological effects. N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide also inhibits the activity of COX-2, an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation. N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide has been found to have antimicrobial properties against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential therapeutic applications. However, N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide also has some limitations. It has low solubility in water, which can limit its use in certain experiments. Moreover, N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide has not been extensively studied in vivo, and its toxicity profile is not well-established.
Direcciones Futuras
N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide has significant potential for future therapeutic applications. Further studies are needed to determine its efficacy and safety in vivo. N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide can also be modified to improve its solubility and potency. Moreover, N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide can be used as a lead compound for the development of novel anti-inflammatory and anti-cancer agents. Further studies are also needed to determine the potential of N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide as an antimicrobial agent.
In conclusion, N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to determine its efficacy and safety in vivo and to explore its potential as a lead compound for the development of novel therapeutics.
Métodos De Síntesis
N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide can be synthesized through various methods, including the reaction of 8-hydroxyquinoline with 3,4-dimethoxybenzaldehyde in the presence of a reducing agent. Another method involves the reaction of 8-hydroxyquinoline with 3,4-dimethoxybenzyl chloride in the presence of a base. The resulting product is then treated with 2-methylpropanoyl chloride to yield N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide.
Aplicaciones Científicas De Investigación
N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide has been found to have antimicrobial properties against various bacterial strains.
Propiedades
IUPAC Name |
N-[(3,4-dimethoxyphenyl)-(8-hydroxyquinolin-7-yl)methyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-13(2)22(26)24-19(15-8-10-17(27-3)18(12-15)28-4)16-9-7-14-6-5-11-23-20(14)21(16)25/h5-13,19,25H,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGKZZCJXZJTGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C1=CC(=C(C=C1)OC)OC)C2=C(C3=C(C=CC=N3)C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5930428 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-methyl-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B5236696.png)

![1-(2-chloro-4,5-difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5236699.png)

![N-(2,4-dimethylphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5236703.png)
![4,4'-[(3-chlorophenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5236704.png)

![N~1~-[4-(cyanomethyl)phenyl]-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5236711.png)
![3-hydroxy-1-methyl-4-(1-piperidinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5236727.png)
![N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine](/img/structure/B5236736.png)
![N-(5-{[(3,5-dimethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide](/img/structure/B5236743.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B5236783.png)
![1-{2-[5-(3-thienylmethyl)-1,2,4-oxadiazol-3-yl]ethyl}-2-pyrrolidinone](/img/structure/B5236788.png)